Pharmacokinetic Profile: 10-Fold Shorter Half-Life (t1/2) Compared to Indirubin and Tryptanthrin
In a comparative in vivo pilot pharmacokinetic study in male Sprague-Dawley rats following intravenous administration (2 mg/kg b.w.), 3-indolinone exhibited a significantly shorter half-life (t1/2 = 4 min) compared to the co-occurring alkaloids tryptanthrin and indirubin, which both demonstrated a t1/2 of approximately 40 min . This 10-fold difference in systemic persistence is a critical differentiator for research applications. Additionally, in vitro Caco-2 permeability assays indicated low recovery of 3-indolinone, attributed to extensive phase II metabolism (formation of sulfate and glucuronide conjugates), a metabolic pathway not predominant for tryptanthrin under the same conditions [1].
| Evidence Dimension | In vivo plasma half-life (t1/2) and metabolic stability |
|---|---|
| Target Compound Data | t1/2 = 4 min; Extensive phase II metabolism (sulfate/glucuronide conjugates) in Caco-2 assay |
| Comparator Or Baseline | Tryptanthrin: t1/2 ≈ 40 min; Indirubin: t1/2 ≈ 40 min |
| Quantified Difference | 3-Indolinone is cleared approximately 10-fold faster than tryptanthrin and indirubin in this model. |
| Conditions | Male Sprague-Dawley rats; 2 mg/kg i.v. dose; UPLC-MS/MS quantification . Human Caco-2 cell monolayer; 5-10 µM concentration [1]. |
Why This Matters
This data is essential for scientists designing studies where rapid systemic clearance is required (e.g., 'soft drug' approaches) or for toxicology assessments where prolonged exposure to the parent scaffold must be avoided.
- [1] Jähne, E. A. (2016). Early ADMET profiling of anti-inflammatory alkaloids using validated LC-MS/MS methods. Doctoral Dissertation, University of Basel. View Source
